5-Nitropyridin-3-amine CAS number and properties
5-Nitropyridin-3-amine CAS number and properties
An In-Depth Technical Guide to 5-Nitropyridin-3-amine: Properties, Synthesis, and Applications in Drug Development
Introduction
5-Nitropyridin-3-amine, identified by the CAS number 934-59-8 , is a pivotal chemical intermediate in the landscape of modern organic synthesis.[1][2] This compound, characterized by a pyridine ring functionalized with both an amino and a nitro group, possesses a unique electronic architecture that renders it highly reactive and versatile.[2] Its significance is particularly pronounced in the pharmaceutical and agrochemical sectors, where it serves as a foundational building block for a diverse array of complex molecules.[2] This guide offers a comprehensive overview of 5-Nitropyridin-3-amine, detailing its chemical and physical properties, synthetic utility, safety protocols, and applications for researchers, scientists, and professionals in drug development.
Core Properties of 5-Nitropyridin-3-amine
A thorough understanding of the physicochemical properties of 5-Nitropyridin-3-amine is fundamental to its effective application in research and synthesis. The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine core significantly influences its reactivity and physical characteristics.
| Property | Value | Source |
| CAS Number | 934-59-8 | [1][2][3][4][5] |
| Molecular Formula | C5H5N3O2 | [1][3][5] |
| Molecular Weight | 139.11 g/mol | [1][3][5] |
| Appearance | Light yellow to yellow solid | [2] |
| IUPAC Name | 5-nitropyridin-3-amine | [1][3] |
| Synonyms | 3-Amino-5-nitropyridine, 5-Nitro-pyridin-3-ylamine | [2][3] |
| Storage Temperature | 2-8°C, in a dark place under an inert atmosphere |
Spectroscopic and Analytical Characterization
The structural elucidation and purity assessment of 5-Nitropyridin-3-amine are routinely accomplished using a suite of spectroscopic techniques. These methods provide invaluable insights into the molecular framework and are critical for quality control in synthetic applications.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 5-Nitropyridin-3-amine provides characteristic signals for the aromatic protons on the pyridine ring, as well as the protons of the amine group, confirming the compound's structural integrity.[6]
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Mass Spectrometry (MS): This technique is employed to determine the molecular weight of 5-Nitropyridin-3-amine, with the molecular ion peak corresponding to its calculated molecular mass.
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Infrared Spectroscopy (IR): The IR spectrum reveals the presence of key functional groups, including the characteristic stretching vibrations of the N-H bonds in the amino group and the N-O bonds in the nitro group.
Reactivity and Synthetic Pathways
The chemical behavior of 5-Nitropyridin-3-amine is dictated by the interplay of its functional groups. The amino group can act as a nucleophile, while the nitro group is a strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This dual reactivity makes it a versatile precursor for a wide range of more complex molecules.[2][7]
The synthesis of nitropyridines, in general, can be challenging due to the pyridine ring's resistance to direct nitration.[8] However, various synthetic strategies have been developed to produce compounds like 5-Nitropyridin-3-amine. A generalized synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of 5-Nitropyridin-3-amine.
Core Applications in Research and Drug Development
5-Nitropyridin-3-amine is a valuable building block in the synthesis of a variety of biologically active molecules.[2] Its pyridine core is a common motif in many pharmaceutical agents.[2]
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Pharmaceutical Intermediates: The compound serves as a crucial precursor in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][9] The amino and nitro groups provide reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures.[2][7]
-
Agrochemicals: Similar to its role in pharmaceuticals, 5-Nitropyridin-3-amine is utilized in the development of new pesticides, herbicides, and fungicides.[2][7]
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Enzyme Inhibition Studies: The structural motifs derived from nitropyridines have been investigated for their potential as enzyme inhibitors, which could influence various biochemical pathways.[7] The ability of the amino group to form hydrogen bonds is a key factor in its interaction with biological macromolecules.[7][10]
Safety, Handling, and First Aid Protocols
Due to its potential hazards, proper handling of 5-Nitropyridin-3-amine is crucial in a laboratory setting. It is classified as a substance that can cause skin and eye irritation and may be harmful if inhaled or ingested.[11]
Hazard Identification
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Signal Word: Warning
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
Safe Handling Protocol
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation of vapors.[12][13]
-
Personal Protective Equipment (PPE):
-
Handling Procedures: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Keep away from sources of ignition.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep in a dark place under an inert atmosphere.
First Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[12]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[12]
Experimental Workflow: Nucleophilic Aromatic Substitution
The following is a representative, step-by-step experimental workflow illustrating the use of 5-Nitropyridin-3-amine in a nucleophilic aromatic substitution reaction. This protocol is for illustrative purposes and should be adapted based on the specific nucleophile and reaction conditions.
Caption: A typical experimental workflow for a nucleophilic aromatic substitution reaction using 5-Nitropyridin-3-amine.
Conclusion
5-Nitropyridin-3-amine is a chemical compound of significant interest due to its versatile reactivity and its role as a key intermediate in the synthesis of valuable molecules, particularly in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development. The unique combination of an amino and a nitro group on the pyridine ring provides a platform for diverse chemical transformations, solidifying its importance as a building block in modern organic synthesis.
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